2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused bicyclic core with a pyrazole and pyrimidine ring. The structure features a 3,4-dimethylphenyl substituent at the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one scaffold and an acetamide group linked to a 4-ethylphenyl moiety at the C5 position. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for biological activity and pharmacokinetics.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-4-17-6-8-18(9-7-17)26-21(29)13-27-14-24-22-20(23(27)30)12-25-28(22)19-10-5-15(2)16(3)11-19/h5-12,14H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAVECRZGMABRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a notable member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 364.46 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.46 g/mol |
| CAS Number | 852451-32-2 |
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives targeting specific kinases could lead to reduced proliferation of cancer cells and increased apoptosis rates .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. One study reported IC50 values for related compounds ranging from 0.02 to 0.04 μM against COX-2, suggesting that this class of compounds may be effective anti-inflammatory agents .
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antimicrobial properties against various pathogens. A review highlighted their efficacy against bacterial strains and fungi, indicating a broad spectrum of activity that could be leveraged in developing new antimicrobial therapies .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyrazolo[3,4-d]pyrimidine scaffold is known for its role as a kinase inhibitor, which disrupts signaling pathways crucial for cell growth and survival. This mechanism underpins its anticancer and anti-inflammatory activities.
Case Studies
- Anticancer Study : A derivative with similar structural characteristics was tested on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an EC50 value of 15 µM after 48 hours of treatment.
- Anti-inflammatory Study : In an animal model of arthritis, administration of a related pyrazolo[3,4-d]pyrimidine derivative resulted in a significant reduction in paw swelling and pro-inflammatory cytokines compared to the control group.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit notable anticancer activities. The specific compound has been reported to induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential applications in developing targeted cancer therapies .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated promising antimicrobial effects. Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to exert broad-spectrum antimicrobial activity against various pathogens. The mechanism of action typically involves interactions with bacterial enzymes and disruption of cell membrane integrity .
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound reveal that it may influence several cellular pathways. For instance, studies suggest that it can modulate signaling pathways related to cell growth and apoptosis. These insights are crucial for understanding how this compound can be utilized in therapeutic contexts .
Synthesis and Structural Modifications
The synthesis of 2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Initial condensation reactions are conducted to form the pyrazolo[3,4-d]pyrimidine scaffold.
- Substitution Reactions : The introduction of substituents such as 3,4-dimethylphenyl and 4-ethylphenyl groups is achieved through nucleophilic substitution reactions.
- Purification : Final purification is performed using chromatography techniques to ensure high purity necessary for biological testing .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on assessing the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods and reported effective inhibition zones, highlighting its potential as an antimicrobial agent .
Comparison with Similar Compounds
Research Findings and Trends
- Fluorine Substitution : Compounds with fluorine (e.g., Compound A, B) often exhibit improved target affinity and resistance to oxidative metabolism.
- Methyl/Ethyl Groups : These substituents in the target compound may extend half-life in vivo but pose challenges in aqueous formulation.
- Structural Diversity: The pyrazolo[3,4-d]pyrimidinone scaffold allows modular substitution, enabling tailored pharmacokinetic profiles .
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The core is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with formamide or its equivalents. For example:
- Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate is cyclized with formamide at 180°C for 6 hours to yield 1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 180°C | |
| Time | 6 hours | |
| Yield | 68–75% |
One-Flask Vilsmeier-Heterocyclization Approach
A streamlined method involves treating 5-aminopyrazole 1a with phosphorus tribromide (PBr₃) in DMF to generate a Vilsmeier intermediate, followed by heterocyclization using hexamethyldisilazane (HMDS):
- Vilsmeier Amidination :
$$ \text{1a} + \text{PBr}_3 \xrightarrow{\text{DMF, 60°C}} \text{Intermediate 2a} $$ - Heterocyclization :
$$ \text{2a} + \text{HMDS} \xrightarrow{\text{Reflux}} \text{Core 3a} $$
Optimized Parameters :
| Component | Quantity/Value | Yield |
|---|---|---|
| PBr₃ | 3.0 equivalents | 91% |
| HMDS | 3.0 equivalents | |
| Solvent | DMF |
Functionalization of the Core Structure
Chlorination at Position 4
Chlorination of the pyrimidin-4-one core enables subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice:
$$ \text{3a} + \text{POCl}_3 \xrightarrow{\text{Reflux, 4h}} \text{4-Chloro derivative 4a} $$
Introduction of the Acetamide Side Chain
The chlorinated intermediate 4a undergoes nucleophilic displacement with ethyl glycinate hydrochloride, followed by hydrolysis to the carboxylic acid:
- Aminolysis :
$$ \text{4a} + \text{H}2\text{NCH}2\text{COOEt} \xrightarrow{\text{EtOH, Δ}} \text{Ethyl ester 5a} $$ - Hydrolysis :
$$ \text{5a} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Carboxylic acid 6a} $$
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Aminolysis | Ethanol, 80°C, 8h | 78% |
| Hydrolysis | 2M NaOH, reflux, 3h | 95% |
Coupling with 4-Ethylaniline
The final step involves activating the carboxylic acid 6a as an acid chloride and coupling it with 4-ethylaniline:
- Acid Chloride Formation :
$$ \text{6a} + \text{SOCl}_2 \xrightarrow{\text{DMF, 0°C}} \text{Acid chloride 7a} $$ - Amide Bond Formation :
$$ \text{7a} + \text{4-Ethylaniline} \xrightarrow{\text{THF, Et}_3\text{N}} \text{Target compound} $$
Optimization Insights :
- Solvent Selection : Tetrahydrofuran (THF) outperforms DCM in minimizing side reactions.
- Base : Triethylamine (3.0 equivalents) ensures efficient HCl scavenging.
Analytical Characterization and Validation
Critical quality control steps include:
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) reveals ≥98% purity.
Comparative Evaluation of Synthetic Routes
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
